Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. .
Scientific Research Applications
METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and nitrophenyl-containing molecules. Compared to these, METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
- 4-Nitrophenyl isocyanate
- Thiazole derivatives
- Other quinoline-based molecules .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C24H20F3N3O5 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H20F3N3O5/c1-35-23(32)21-19(13-9-11-14(12-10-13)30(33)34)20-17(7-4-8-18(20)31)29(22(21)28)16-6-3-2-5-15(16)24(25,26)27/h2-3,5-6,9-12,19H,4,7-8,28H2,1H3 |
InChI Key |
VFYFLNREYJZGRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=CC=C4C(F)(F)F)N |
Origin of Product |
United States |
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